REACTION_CXSMILES
|
[NH2:1][C:2]([N:9]([CH2:12][CH3:13])[CH2:10][CH3:11])=[C:3]([C:7]#[N:8])[C:4](=[S:6])[NH2:5].OO>>[NH2:5][C:4]1[S:6][N:1]=[C:2]([N:9]([CH2:10][CH3:11])[CH2:12][CH3:13])[C:3]=1[C:7]#[N:8]
|
Name
|
3-amino-2-cyano-3-(diethylamino)propenethioamide
|
Quantity
|
54.5 g
|
Type
|
reactant
|
Smiles
|
NC(=C(C(N)=S)C#N)N(CC)CC
|
Name
|
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NS1)N(CC)CC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |